N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide
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Overview
Description
N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidinyl moiety, ending with a benzenecarboxamide group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 4-piperidinol to form the sulfonyl-piperidinyl intermediate. This intermediate is then reacted with benzenecarboxylic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. Industrial methods may also incorporate advanced purification techniques like recrystallization and chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the phenyl ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Mechanism of Action
The mechanism of action of N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating the activity of the target protein or enzyme and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 2-Methyltetrahydrofuran
- 4-Hydroxy-8-(trifluoromethyl)quinoline
Uniqueness
N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in various applications compared to similar compounds.
Properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)15-7-4-8-17(13-15)28(26,27)24-11-9-16(10-12-24)23-18(25)14-5-2-1-3-6-14/h1-8,13,16H,9-12H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPQMGJBEQIWDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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